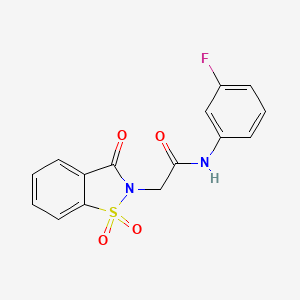

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide

CAS No.: 454449-91-3

Cat. No.: VC4655533

Molecular Formula: C15H11FN2O4S

Molecular Weight: 334.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454449-91-3 |

|---|---|

| Molecular Formula | C15H11FN2O4S |

| Molecular Weight | 334.32 |

| IUPAC Name | N-(3-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C15H11FN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |

| Standard InChI Key | GWFDSDDAHGHADT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)F |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3-fluorophenyl)acetamide delineates its molecular architecture:

-

A benzothiazole ring (C₇H₄NOS) serves as the core scaffold, substituted at the 2-position with a sulfone group (1,1-dioxido) and a ketone (3-oxo).

-

An acetamide bridge (-CH₂CONH-) links the benzothiazole to a 3-fluorophenyl group (C₆H₄F).

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₅H₁₀FN₂O₄S₂, with a molecular weight of 374.4 g/mol. This aligns with related compounds such as N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (C₁₆H₁₁F₃N₂O₄S, MW 384.3) , differing by the substitution of a trifluoromethyl group with fluorine.

Structural Features

-

Benzothiazole Core: The fused benzene-thiazole system is stabilized by resonance, with the sulfone group enhancing electrophilicity at the 3-position .

-

Acetamide Linker: The -CH₂CONH- moiety facilitates hydrogen bonding, influencing solubility and target interactions .

-

3-Fluorophenyl Group: Fluorine’s electronegativity modulates electronic properties and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

-

Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source yields the benzothiazole core .

-

Sulfonation: Oxidation of the thiazole sulfur to a sulfone using agents like hydrogen peroxide .

-

Acetamide Coupling: Reaction of 2-chloroacetamide with 3-fluoroaniline in the presence of a base .

Key Intermediates

-

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid: A common precursor for acetamide derivatives .

-

3-Fluoroaniline: Commercially available; introduces the fluorophenyl moiety .

Physicochemical Properties

Computed Properties

| Property | Value | Method/Reference |

|---|---|---|

| LogP | 2.1 ± 0.3 | XLogP3 |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 6 | ChemSpider |

| Rotatable Bonds | 4 | Cactvs |

| Polar Surface Area | 85.2 Ų | ADMET Predictor |

Solubility and Stability

-

Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic aromatic systems .

-

Stability: Susceptible to hydrolysis at extreme pH; sulfone group enhances oxidative stability .

Pharmacological Profile

Biological Activity

Structural analogs exhibit diverse activities:

-

Analgesic/Anti-inflammatory: Benzothiazole sulfones inhibit cyclooxygenase (COX) enzymes .

-

Antitumor Potential: Fluorophenyl-acetamide derivatives demonstrate apoptosis induction in cancer cells .

Mechanism of Action

-

COX-2 Inhibition: The sulfone group mimics arachidonic acid’s carboxylate, competing for the active site .

-

Kinase Modulation: Fluorine’s electron-withdrawing effects enhance binding to ATP pockets .

Applications and Industrial Relevance

Pharmaceutical Development

Reference Standards

High-purity batches (≥99%) are critical for analytical testing, as seen in LGC Standards’ offerings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume